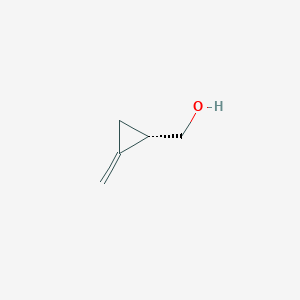

(S)-2-Methylenecyclopropane-1-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Methylenecyclopropane-1-methanol, also known as MCPM, is a cyclic alcohol that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a unique chemical structure that allows it to interact with biological systems in a specific way.

Aplicaciones Científicas De Investigación

Electrocatalytic Oxidation of Methanol

This compound is used in the field of electrocatalysis, specifically for the oxidation of methanol . In this context, it is used to improve the performance of Pt-based catalysts for methanol oxidation in direct methanol fuel cells . The introduction of Ag nanoparticles can improve the electrical conductivity of the catalyst and cooperate with Pt for optimizing the performance of electrocatalytic oxidation of methanol .

Adsorption Mechanisms on Lithium-Doped Porous Carbon

The compound has been studied for its adsorption mechanisms on lithium-doped porous carbon . The results showed that the methanol adsorption capacity of Li-doped porous carbon reached 35.4 mmol g−1, which increased by 57% compared to undoped porous carbon . This is mainly because Li-modified porous carbon has higher surface polarity than nitrogen and oxygen-modified surfaces, which can generate stronger electrostatic interactions .

Electrocatalytic Cyclopropanation

The compound is used in the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes . This electrochemical process requires no chemical oxidants, allowing for a speedy access to various functionalized cyclopropanes from inexpensive and readily available materials .

Chemoenzymatic Synthesis

The compound is used in the chemoenzymatic synthesis of pharmaceutical intermediates . A profoundly time-efficient chemoenzymatic method for the synthesis of (S)-3- (4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3- (2,5-dichlorophenoxy)propan-2-ol, two important pharmaceutical intermediates, was successfully developed using Pseudomonas fluorescens lipase (PFL) .

Propiedades

IUPAC Name |

[(1S)-2-methylidenecyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFQAARMEJVWAL-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2997695.png)

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)

![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)

![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)

![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)